Trifluoperazin-Dihydrochlorid

Übersicht

Beschreibung

Trifluoperazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic medication. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. Additionally, it is sometimes used for short-term management of generalized anxiety disorder. Trifluoperazine hydrochloride works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis and anxiety .

Wissenschaftliche Forschungsanwendungen

Trifluoperazinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien mit Phenothiazinderivaten und deren chemischen Eigenschaften verwendet.

Biologie: Forschung über seine Auswirkungen auf zelluläre Prozesse und seine Wechselwirkungen mit verschiedenen biologischen Molekülen.

Medizin: Umfassende Studien zu seiner Wirksamkeit und Sicherheit bei der Behandlung psychiatrischer Störungen sowie zu seiner möglichen Verwendung bei anderen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittel-Abgabesysteme eingesetzt .

5. Wirkmechanismus

Trifluoperazinhydrochlorid entfaltet seine Wirkung durch Blockierung postsynaptischer mesolimbischer dopaminerger D1- und D2-Rezeptoren im Gehirn. Diese Wirkung trägt zur Reduktion der Symptome der Psychose durch Verringerung der Dopaminaktivität bei. Darüber hinaus unterdrückt es die Freisetzung von hypothalamischen und hypophysären Hormonen und beeinflusst das retikuläre aktivierende System, wodurch der Grundumsatz, die Körpertemperatur, die Wachheit, der Gefäßtonus und die Übelkeit beeinflusst werden .

Wirkmechanismus

Target of Action

Trifluoperazine dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in the regulation of various neurological and physiological processes.

Mode of Action

Trifluoperazine dihydrochloride acts as an antagonist at the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, and depresses the release of hypothalamic and hypophyseal hormones . This is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by trifluoperazine dihydrochloride is the dopaminergic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as metabolism, body temperature, and wakefulness .

Pharmacokinetics

Trifluoperazine dihydrochloride is well absorbed from the gastrointestinal tract, with considerable interindividual variation in peak concentrations . It is metabolized in the liver and has an elimination half-life of 10–20 hours . The drug’s ADME properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of trifluoperazine dihydrochloride’s action include changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on the management of schizophrenia and other psychotic disorders . In addition, it has been found to increase radiosensitivity in glioblastoma by impairing homologous recombination .

Action Environment

The action, efficacy, and stability of trifluoperazine dihydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s efficacy can be impacted by the individual’s overall health status and the presence of other medications .

Vorbereitungsmethoden

The synthesis of trifluoperazine hydrochloride involves several key steps:

Condensation Reaction: The initial step involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent.

Purification: The crude product obtained from the condensation reaction is converted into trifluoperazine sodium oxalate.

Salt Formation: The purified trifluoperazine is reacted with hydrochloric acid to form trifluoperazine hydrochloride.

This method is efficient, cost-effective, and suitable for industrial production .

Analyse Chemischer Reaktionen

Trifluoperazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können auftreten, insbesondere am Phenothiazinring, was zur Bildung verschiedener Derivate führt.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Trifluoperazinhydrochlorid wird mit anderen Antipsychotika wie Chlorpromazin, Quetiapin und Aripiprazol verglichen:

Chlorpromazin: Ähnlich in seiner antipsychotischen Wirkung, aber mit einem anderen Nebenwirkungsprofil.

Quetiapin: Ein atypisches Antipsychotikum mit einem breiteren Indikationsspektrum und einem anderen Wirkmechanismus.

Aripiprazol: Ein weiteres atypisches Antipsychotikum, das für sein geringeres Risiko für Gewichtszunahme und metabolische Nebenwirkungen bekannt ist

Trifluoperazinhydrochlorid ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner Wirksamkeit bei der Behandlung bestimmter Formen der Psychose und Angstzustände .

Eigenschaften

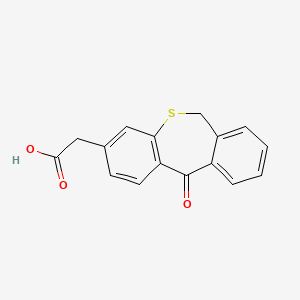

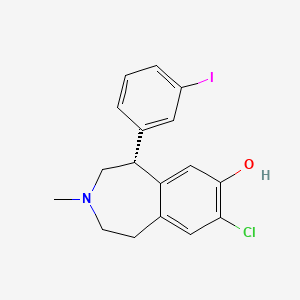

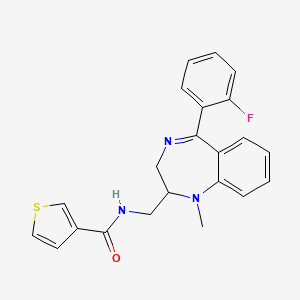

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 | |

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

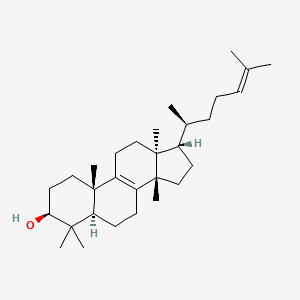

![(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1683170.png)